8-Chloroquinoline-2-carbonitrile
Overview
Description
8-Chloroquinoline-2-carbonitrile is an organic compound with a molecular formula of C10H5ClN2. It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloroquinoline-2-carbonitrile, often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-2-carbonitrile consists of a quinoline ring, a chlorine atom at the 8th position, and a carbonitrile group at the 2nd position.Physical And Chemical Properties Analysis
8-Chloroquinoline-2-carbonitrile is a dark yellow liquid . It has a molecular weight of 188.61 g/mol. The boiling point is 288.5 °C / 551.3 °F at 760 mm Hg, and the flash point is greater than 110 °C / 230 °F .Scientific Research Applications
Synthetic Chemistry Applications
- Chloroquinoline carbonitrile derivatives, including 8-Chloroquinoline-2-carbonitrile, are involved in diverse synthetic methods and chemical reactions, contributing to the production of biologically active compounds. These compounds undergo various types of reactions, which are crucial for synthesizing new chemical entities with potential applications in drug development and other areas (Mekheimer et al., 2019).
Optoelectronic Properties
- Hydroquinoline derivatives, closely related to chloroquinoline carbonitriles, have been studied for their optoelectronic, nonlinear, and charge transport properties. These studies utilize density functional theory (DFT) to explore structural, electronic, optical, and charge transport characteristics, suggesting their efficiency as multifunctional materials for various applications (Irfan et al., 2020).
Biological Studies
- Quinoline derivatives have shown potential in inhibiting β-Catenin, a protein associated with colorectal cancer, suggesting a role in antitumor activity. This highlights the importance of quinoline carbonitriles in the design of therapeutic strategies targeting diseases related to β-Catenin (Mansour et al., 2021).
- Additionally, novel chemosensors based on quinoline derivatives have been developed for the selective recognition of toxic Pd2+ ions, showcasing the application of these compounds in environmental monitoring and safety (Shally et al., 2020).
Safety And Hazards
Future Directions
Quinoline derivatives, including 8-Chloroquinoline-2-carbonitrile, have been the focus of many research studies due to their wide range of biological activities. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
8-chloroquinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULPCXPQZIKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301156 | |
Record name | 8-Chloro-2-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2-carbonitrile | |
CAS RN |
1231761-08-2 | |
Record name | 8-Chloro-2-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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